molecular formula C14H16O2 B11889345 1-(5,6,7,8-Tetrahydronaphthalen-1-yl)butane-1,3-dione

1-(5,6,7,8-Tetrahydronaphthalen-1-yl)butane-1,3-dione

Cat. No.: B11889345
M. Wt: 216.27 g/mol
InChI Key: BCNKGNUGKXUNHV-UHFFFAOYSA-N
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Description

1-(5,6,7,8-Tetrahydronaphthalen-1-yl)butane-1,3-dione is an organic compound with the molecular formula C14H16O2 It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated, and a butane-1,3-dione moiety is attached

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5,6,7,8-Tetrahydronaphthalen-1-yl)butane-1,3-dione can be synthesized through several synthetic routes. One common method involves the reaction of 5,6,7,8-tetrahydronaphthalene with butane-1,3-dione under acidic or basic conditions. The reaction typically requires a catalyst, such as sulfuric acid or sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-pressure reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5,6,7,8-Tetrahydronaphthalen-1-yl)butane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(5,6,7,8-Tetrahydronaphthalen-1-yl)butane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5,6,7,8-Tetrahydronaphthalen-1-yl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)butane-1,3-dione
  • 1-(5,6,7,8-Tetrahydronaphthalen-3-yl)butane-1,3-dione
  • 1-(5,6,7,8-Tetrahydronaphthalen-4-yl)butane-1,3-dione

Uniqueness

1-(5,6,7,8-Tetrahydronaphthalen-1-yl)butane-1,3-dione is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

1-(5,6,7,8-tetrahydronaphthalen-1-yl)butane-1,3-dione

InChI

InChI=1S/C14H16O2/c1-10(15)9-14(16)13-8-4-6-11-5-2-3-7-12(11)13/h4,6,8H,2-3,5,7,9H2,1H3

InChI Key

BCNKGNUGKXUNHV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)C1=CC=CC2=C1CCCC2

Origin of Product

United States

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